1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
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Overview
Description
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound with a molecular formula of C9H19NO It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. Its diazepane core structure is of interest for designing new therapeutic agents with anxiolytic, sedative, or anticonvulsant properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Preparation Methods
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,4-diazepane with propylene oxide under basic conditions to yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. The exact molecular pathways involved depend on the specific receptor targets and the compound’s binding affinity.
Comparison with Similar Compounds
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)propan-2-ol: This compound has a similar structure but contains a piperazine ring instead of a diazepane ring. It may exhibit different pharmacological properties due to the structural differences.
2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound contains a piperidine ring and may have different reactivity and biological activity compared to the diazepane derivative.
The uniqueness of this compound lies in its diazepane core structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZLOILTFDDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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